molecular formula C14H14N2O3 B11176195 3,4-dimethoxy-N-(pyridin-2-yl)benzamide

3,4-dimethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11176195
M. Wt: 258.27 g/mol
InChI Key: VHEPRSJDFMAPFT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyridinyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with pyridin-2-ylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both methoxy groups and the pyridinyl group, which confer specific electronic and steric properties. These properties can influence its reactivity, stability, and ability to form complexes with metal ions, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3,4-dimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H14N2O3/c1-18-11-7-6-10(9-12(11)19-2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17)

InChI Key

VHEPRSJDFMAPFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)OC

Origin of Product

United States

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